molecular formula C20H18N2OS2 B13430033 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione

3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione

Cat. No.: B13430033
M. Wt: 366.5 g/mol
InChI Key: RSNXHOMJLFORTJ-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a chromene moiety and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a diethylamino-substituted chromene derivative under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products, and various substituted benzothiazole and chromene derivatives.

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione stands out due to its unique combination of a benzothiazole ring, chromene moiety, and thione group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2OS2

Molecular Weight

366.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-(diethylamino)chromene-2-thione

InChI

InChI=1S/C20H18N2OS2/c1-3-22(4-2)14-10-9-13-11-15(20(24)23-17(13)12-14)19-21-16-7-5-6-8-18(16)25-19/h5-12H,3-4H2,1-2H3

InChI Key

RSNXHOMJLFORTJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=S)O2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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